Methyl 4-[(2,6,8-trimethylquinolin-4-yl)amino]benzoate;hydrochloride
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Overview
Description
Methyl 4-[(2,6,8-trimethylquinolin-4-yl)amino]benzoate;hydrochloride is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a quinoline moiety substituted with trimethyl groups and an amino group linked to a benzoate ester. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(2,6,8-trimethylquinolin-4-yl)amino]benzoate;hydrochloride typically involves multi-step organic reactions. One common method includes the condensation of 2,6,8-trimethylquinoline with an appropriate benzoic acid derivative under acidic conditions to form the intermediate product. This intermediate is then esterified using methanol in the presence of a catalyst to yield the final ester product. The hydrochloride salt is formed by treating the ester with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(2,6,8-trimethylquinolin-4-yl)amino]benzoate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The quinoline moiety can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxide derivatives.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA) or pyridine
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amino or alcohol derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used
Scientific Research Applications
Methyl 4-[(2,6,8-trimethylquinolin-4-yl)amino]benzoate;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its quinoline moiety.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-[(2,6,8-trimethylquinolin-4-yl)amino]benzoate;hydrochloride involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound may inhibit certain enzymes involved in cellular processes, contributing to its antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Compounds like 2-methylquinoline and 8-hydroxyquinoline share structural similarities.
Benzoate esters: Compounds such as methyl benzoate and ethyl 4-aminobenzoate have similar ester functionalities.
Uniqueness
Methyl 4-[(2,6,8-trimethylquinolin-4-yl)amino]benzoate;hydrochloride is unique due to the combination of its quinoline and benzoate moieties, which confer distinct chemical and biological properties. The presence of trimethyl groups enhances its lipophilicity, potentially improving its interaction with biological membranes .
Properties
IUPAC Name |
methyl 4-[(2,6,8-trimethylquinolin-4-yl)amino]benzoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2.ClH/c1-12-9-13(2)19-17(10-12)18(11-14(3)21-19)22-16-7-5-15(6-8-16)20(23)24-4;/h5-11H,1-4H3,(H,21,22);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIRCRPXDZJXRIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)C)NC3=CC=C(C=C3)C(=O)OC)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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